REACTION_SMILES
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[C:18]([CH3:19])([CH3:20])([CH3:21])[Si:22]([Cl:23])([CH3:24])[CH3:25].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[Cl:27][CH2:28][Cl:29].[NH3:26].[c:1]1([CH2:9][OH:10])[cH:2][c:3]([CH2:7][OH:8])[cH:4][cH:5][cH:6]1>>[c:1]1([CH2:9][OH:10])[cH:2][c:3]([CH2:7][O:8][Si:22]([C:18]([CH3:19])([CH3:20])[CH3:21])([CH3:24])[CH3:25])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc(CO)c1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCc1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |